

Milbemycin A3 Oxime: A Technical Overview of its Chemical Properties and Synthesis

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Compound of Interest

Compound Name: *Milbemycin A3 Oxime*

Cat. No.: *B15555608*

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CAS Number: 114177-14-9

Abstract

Milbemycin A3 oxime is a semi-synthetic macrocyclic lactone derived from the fermentation product Milbemycin A3.^[1] As a significant component of the broader antiparasitic agent milbemycin oxime, it plays a crucial role in veterinary medicine.^[1] This technical guide provides an in-depth overview of the chemical properties of **Milbemycin A3 oxime**, detailed experimental protocols for its synthesis and purification, and a summary of its mechanism of action.

Chemical and Physical Properties

Milbemycin A3 oxime is a white to light yellow crystalline powder. While experimental data for some physical properties of the oxime are not readily available, the properties of its precursor, Milbemycin A3, provide a close approximation. The following tables summarize the known and predicted chemical and physical properties.

Table 1: Chemical Properties of **Milbemycin A3 Oxime**

Property	Value	Source
CAS Number	114177-14-9	[2] [3]
Molecular Formula	C ₃₁ H ₄₃ NO ₇	[4] [5]
Molecular Weight	541.7 g/mol	[4]
IUPAC Name	(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21E,24S)-24-hydroxy-21-(hydroxyimino)-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.1 ⁴ , ⁸ .0 ²⁰ , ²⁴]pentacos-10,14,16,22-tetraene-6,2'-oxane]-2-one	[4]

Table 2: Physicochemical Properties of Milbemycin A3 and **Milbemycin A3 Oxime**

Property	Milbemycin A3	Milbemycin A3 Oxime	Source
Melting Point	212-215 °C	Not available	[6][7]
Boiling Point	Predicted: 725.5 ± 60.0 °C	Not available	[7]
Density	1.1270 g/cm ³ at 25 °C	Not available	[6]
Vapor Pressure	9.8 x 10 ⁻¹¹ mm Hg at 20 °C	Negligible	[6][8]
pKa	Predicted: 12.46 ± 0.70	Not available	[7]
LogP (XLogP3)	5.3	4.1	[4][6]
Solubility	Soluble in methanol (64.8 g/L), ethanol (41.9 g/L), acetone (66.1 g/L), ethyl acetate (69.5 g/L), and benzene (143.1 g/L). Poor water solubility (0.88 ppm).	Soluble in ethanol, methanol, DMF, and DMSO.[1][9] Sparingly soluble in aqueous buffers.[10] Poor water solubility.[1][9]	[6]

Synthesis and Purification: Experimental Protocols

The synthesis of **Milbemycin A3 oxime** is a two-step process involving the oxidation of Milbemycin A3 to its ketone intermediate, followed by an oximation reaction.[11] The following protocols are a composite of methodologies described in the scientific and patent literature.

Step 1: Oxidation of Milbemycin A3 to Milbemycin A3 Ketone

This procedure outlines the oxidation of the C5 hydroxyl group of Milbemycin A3 to a ketone.

Materials:

- Milbemycin A3
- Dichloromethane (DCM)
- Piperidine nitrogen oxygen free radical (e.g., TEMPO)
- Sodium hypochlorite (NaOCl) solution or other suitable oxidant
- Saturated sodium bicarbonate solution
- Sodium thiosulfate solution
- Anhydrous magnesium sulfate
- Methanol

Protocol:

- Dissolve Milbemycin A3 in dichloromethane in a reaction vessel.
- Add a catalytic amount of a piperidine nitrogen oxygen free radical (e.g., TEMPO) and a halide catalyst promoter.
- Cool the reaction mixture to between -5 and 15 °C.
- Prepare a solution of the oxidant (e.g., sodium hypochlorite) in saturated sodium bicarbonate solution, ensuring the pH is maintained between 8.5 and 11.5.
- Add the oxidant solution dropwise to the reaction mixture in batches over a period of 0.5 to 4 hours while maintaining the temperature.
- Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
- Upon completion, quench the reaction by adding a sodium thiosulfate solution.
- Add methanol and allow the layers to separate.
- Extract the aqueous phase with dichloromethane.

- Combine the organic phases and dry over anhydrous magnesium sulfate.
- Filter and concentrate the organic phase under reduced pressure to yield the crude Milbemycin A3 ketone.

Step 2: Oximation of Milbemycin A3 Ketone

This procedure describes the conversion of the ketone intermediate to the final oxime product.

Materials:

- Milbemycin A3 Ketone
- Methanol
- 1,4-Dioxane
- Hydroxylamine hydrochloride
- Dichloromethane
- Deionized water
- Anhydrous magnesium sulfate

Protocol:

- Dissolve the crude Milbemycin A3 ketone in a mixture of methanol and 1,4-dioxane.
- Add hydroxylamine hydrochloride to the solution.
- Stir the reaction mixture at a temperature between 25 and 35 °C for 10 to 16 hours.
- Monitor the reaction for completion.
- Upon completion, add deionized water and extract the product with dichloromethane.
- Combine the organic extracts and wash with deionized water.

- Dry the organic phase over anhydrous magnesium sulfate.
- Filter and concentrate the solution under reduced pressure to obtain the crude **Milbemycin A3 oxime**.

Purification

The crude **Milbemycin A3 oxime** can be purified using chromatographic techniques.

Materials:

- Crude **Milbemycin A3 oxime**
- Silica gel for column chromatography
- Appropriate solvent system for elution (e.g., a gradient of chloroform and tetrahydrofuran).
[\[12\]](#)

Protocol:

- Prepare a silica gel column.
- Dissolve the crude **Milbemycin A3 oxime** in a minimal amount of the initial eluting solvent.
- Load the sample onto the silica gel column.
- Elute the column with a suitable solvent gradient.
- Collect fractions and analyze them for the presence of the desired product.
- Combine the pure fractions and evaporate the solvent to yield purified **Milbemycin A3 oxime**.

Mechanism of Action and Signaling Pathway

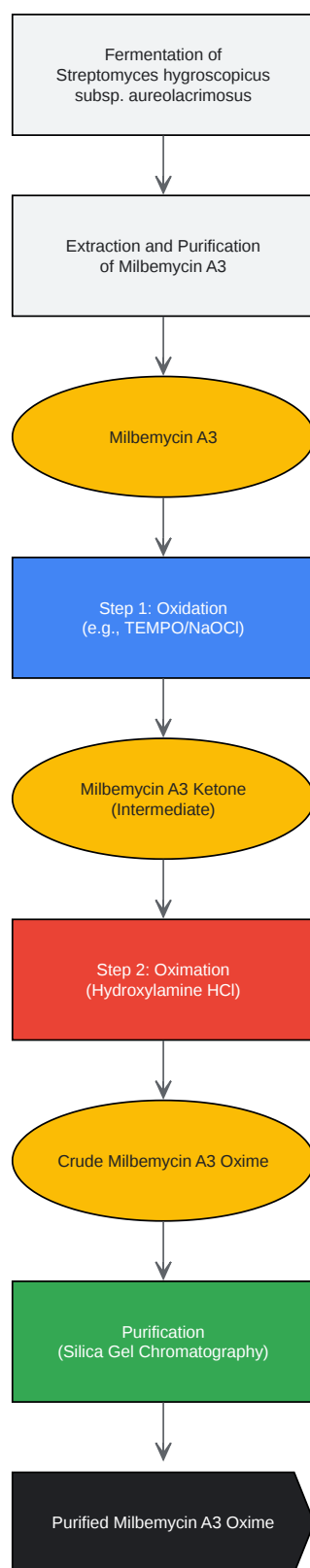
Milbemycin A3 oxime, like other milbemyccins and avermectins, exerts its antiparasitic effect by targeting the nervous system of invertebrates.[\[1\]](#)[\[7\]](#) The primary molecular target is the glutamate-gated chloride channels (GluCl) located on the neuronal and muscle cell membranes of these organisms.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

The binding of **Milbemycin A3 oxime** to these channels leads to their irreversible opening.[14][15][16] This results in an influx of chloride ions into the cell, causing hyperpolarization of the cell membrane.[17] The hyperpolarization inhibits the transmission of nerve signals, leading to paralysis and eventual death of the parasite.[17]

Caption: Mechanism of action of **Milbemycin A3 Oxime** in invertebrates.

Experimental Workflow Overview

The overall process from starting material to the purified product can be visualized as a multi-step workflow. This involves fermentation to produce the precursor, followed by chemical synthesis and purification.



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Caption: Overall workflow for the production of **Milbemycin A3 Oxime**.

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